molecular formula C13H12AsNO5 B14681365 2-(4-Arsonoanilino)benzoic acid CAS No. 33354-38-0

2-(4-Arsonoanilino)benzoic acid

Cat. No.: B14681365
CAS No.: 33354-38-0
M. Wt: 337.16 g/mol
InChI Key: NBVBUAXATMBRQL-UHFFFAOYSA-N
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Description

2-(4-Arsonoanilino)benzoic acid is an organic compound that features both an arsonic acid group and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Arsonoanilino)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with an arsonic acid derivative. The process generally includes the following steps:

    Nitration: 4-nitrobenzoic acid is synthesized by nitrating benzoic acid.

    Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, forming 4-aminobenzoic acid.

    Arsonation: The amino group in 4-aminobenzoic acid is then reacted with an arsonic acid derivative to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Arsonoanilino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.

    Reduction: The arsonic acid group can be reduced to form arsonous acid derivatives.

    Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Arsonic acid derivatives.

    Reduction: Arsonous acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(4-Arsonoanilino)benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential as a biological marker and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Arsonoanilino)benzoic acid involves its interaction with various molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.

    Benzoic acid: Lacks both the amino and arsonic acid groups.

    Arsanilic acid: Contains an arsonic acid group but lacks the benzoic acid structure.

Uniqueness

2-(4-Arsonoanilino)benzoic acid is unique due to the presence of both an arsonic acid group and a benzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

33354-38-0

Molecular Formula

C13H12AsNO5

Molecular Weight

337.16 g/mol

IUPAC Name

2-(4-arsonoanilino)benzoic acid

InChI

InChI=1S/C13H12AsNO5/c16-13(17)11-3-1-2-4-12(11)15-10-7-5-9(6-8-10)14(18,19)20/h1-8,15H,(H,16,17)(H2,18,19,20)

InChI Key

NBVBUAXATMBRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[As](=O)(O)O

Origin of Product

United States

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